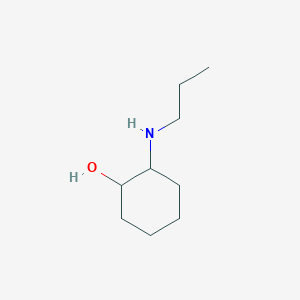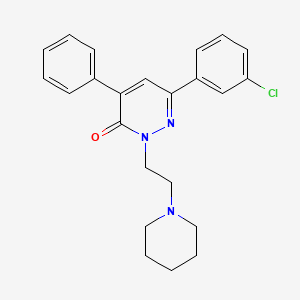
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s systematic name indicates its substituents: a chlorophenyl group at position 6, a phenyl group at position 4, and a piperidinoethyl group at position 2.
- This compound has attracted attention due to its potential biological activities, including anticancer properties.
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-: is a chemical compound with a complex structure. It belongs to the pyridazinone class, characterized by its pyridazine ring fused with a ketone group.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One approach starts with the model compound methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.
Reaction Conditions: Saponification and hydrazinolysis of the model ester yield the corresponding acid and hydrazide, respectively.
Industrial Production: While industrial-scale production methods are not widely reported, research laboratories can synthesize this compound using established organic synthesis techniques.
化学反応の分析
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The products formed depend on the reaction conditions. For instance, reduction may yield an alcohol, while substitution could lead to a new substituted derivative.
科学的研究の応用
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and novel derivatives.
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) and its potential as a drug candidate.
Medicine: Assessing its pharmacological effects, toxicity, and therapeutic applications.
Industry: Exploring its use in materials science, such as polymers or catalysts.
類似化合物との比較
Uniqueness: Highlighting its unique features compared to structurally related compounds is essential.
Similar Compounds: While I don’t have a specific list, you can explore related pyridazinones, such as those with different substituents or functional groups.
Remember that further research and experimental validation are crucial to fully understand this compound’s properties and applications
特性
| 23348-28-9 | |
分子式 |
C23H24ClN3O |
分子量 |
393.9 g/mol |
IUPAC名 |
6-(3-chlorophenyl)-4-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C23H24ClN3O/c24-20-11-7-10-19(16-20)22-17-21(18-8-3-1-4-9-18)23(28)27(25-22)15-14-26-12-5-2-6-13-26/h1,3-4,7-11,16-17H,2,5-6,12-15H2 |
InChIキー |
LOAYKKQTSXEZMP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


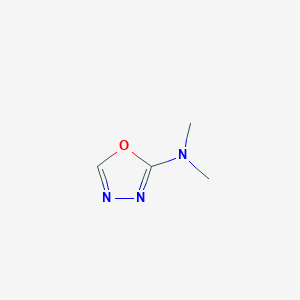

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)



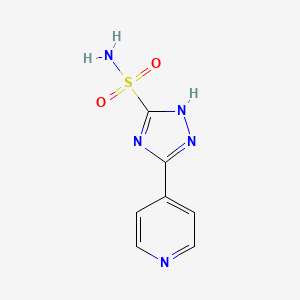

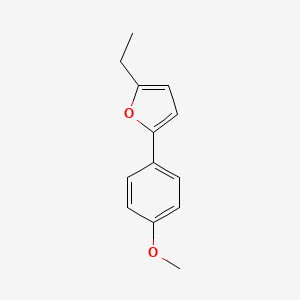
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
